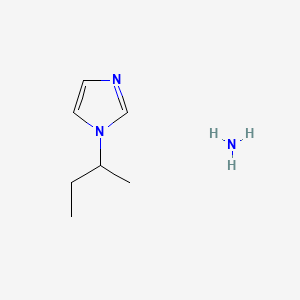![molecular formula C19H36BNO4Sn B14091604 6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . It is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety . This compound is used in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the reaction of vinylboronic acid with tributyltin chloride in the presence of a base, followed by protection of the boronic acid group with MIDA . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: trans-2-(Tributyltin)vinylboronic acid MIDA ester can undergo oxidation reactions, where the tributyltin group is oxidized to form tributyltin oxide.
Reduction: The compound can be reduced to form the corresponding vinylboronic acid derivative.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Tributyltin oxide.
Reduction: Vinylboronic acid derivative.
Substitution: Various substituted vinylboronic acid MIDA esters.
科学研究应用
Chemistry: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug molecules to enhance their stability and bioavailability .
Industry: In the industrial sector, trans-2-(Tributyltin)vinylboronic acid MIDA ester is used in the production of polymers and materials with specific properties. It is also employed in the development of new catalysts for chemical reactions .
作用机制
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the vinylboronic acid moiety to couple with other organic molecules in the presence of a palladium catalyst . This process involves the formation of a palladium complex, which facilitates the transfer of the vinyl group to the target molecule .
相似化合物的比较
- trans-2-Bromovinylboronic acid MIDA ester
- trans-2-(Pinacol boronate)vinylboronic acid MIDA ester
- Vinylboronic acid MIDA ester
Comparison:
- trans-2-Bromovinylboronic acid MIDA ester: Similar in structure but contains a bromine atom instead of the tributyltin group. It is used in similar cross-coupling reactions but may have different reactivity and selectivity .
- trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: Contains a pinacol boronate group instead of the tributyltin group. It is also used in cross-coupling reactions but offers different stability and handling properties .
- Vinylboronic acid MIDA ester: Lacks the tributyltin group, making it less reactive in certain types of reactions. It is used in simpler coupling reactions .
Conclusion
trans-2-(Tributyltin)vinylboronic acid MIDA ester is a versatile compound with significant applications in organic synthesis, biological research, and industrial processes. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers.
属性
分子式 |
C19H36BNO4Sn |
|---|---|
分子量 |
472.0 g/mol |
IUPAC 名称 |
6-methyl-2-(2-tributylstannylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-12-6(10)4-9(2)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChI 键 |
UMFJUFYLUPLACI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C[Sn](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


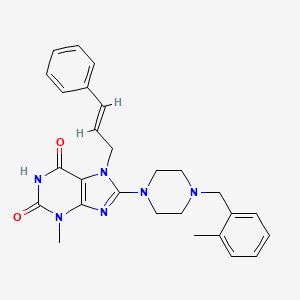
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14091528.png)
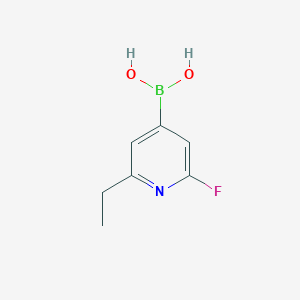

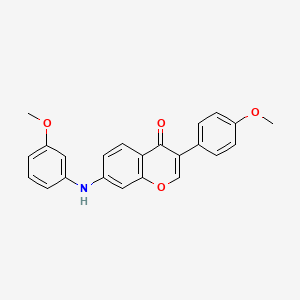
![1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091568.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B14091579.png)
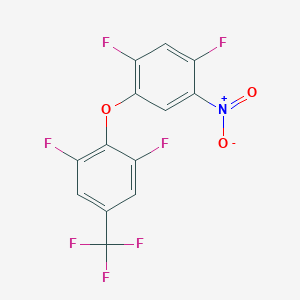
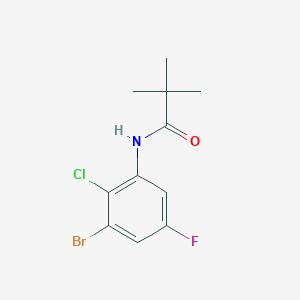
![3-benzyl-8-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091589.png)
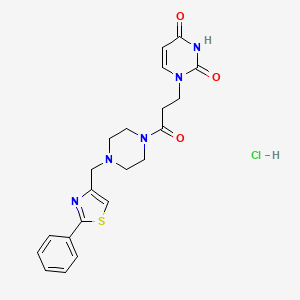
![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
